
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID
Overview
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID typically involves the protection of the amino group of 2,6-dimethyl-L-phenylalanine with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for Boc deprotection.
Major Products Formed: The major products formed from these reactions include alcohols, amines, and deprotected amino acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: this compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under mild acidic conditions to reveal the free amine for further reactions .
Comparison with Similar Compounds
Boc-L-Phenylalanine: Similar in structure but without the dimethyl groups.
Fmoc-2,6-Dimethyl-L-Phenylalanine: Uses a different protecting group (Fmoc) instead of Boc.
Cbz-2,6-Dimethyl-L-Phenylalanine: Uses a carbobenzoxy (Cbz) protecting group.
Uniqueness: (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID is unique due to the presence of the Boc protecting group, which offers stability and ease of deprotection under mild conditions. The dimethyl groups provide additional steric hindrance, which can influence the reactivity and selectivity of the compound in various synthetic applications .
Properties
IUPAC Name |
(2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYCJMJZYLARL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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